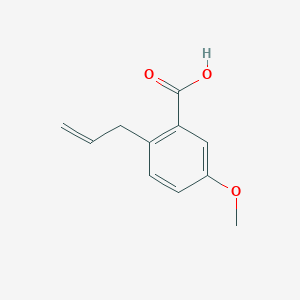
1,4-Dihydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydropentalene is an organic compound with the molecular formula C₈H₈. It is a bicyclic hydrocarbon that has garnered interest due to its unique structural and electronic properties. The compound is characterized by a fused ring system, which contributes to its stability and reactivity. It is often studied in the context of theoretical and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropentalene can be synthesized through various methods. One notable method involves the controlled, anaerobic pyrolysis of suitable precursors such as isodicyclopentadiene. This process involves treating dihydrodicyclopentadiene with acetic anhydride and selenium dioxide, followed by dehydration over alumina at 300°C. The anaerobic pyrolysis of isodicyclopentadiene at 575°C leads to the formation of this compound with a yield of approximately 30% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of controlled pyrolysis and specific reagents suggests that industrial production would require stringent conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically results in more saturated hydrocarbons.
Scientific Research Applications
1,4-Dihydropentalene has several scientific research applications:
Medicine: The compound’s structural properties make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Dihydropentalene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer reactions, making it a valuable component in the study of radical cations and their behavior . The radical cation of this compound is formed through photochemical processes, which involve the transfer of hydrogen atoms and the formation of conjugated tautomers .
Comparison with Similar Compounds
Similar Compounds
Pentalene: A related compound with a similar bicyclic structure but different electronic properties.
Cyclooctatetraene: Another hydrocarbon with an eight-membered ring, but with a different arrangement of double bonds.
Fulvene: A compound with a five-membered ring fused to a benzene ring, sharing some structural similarities with 1,4-Dihydropentalene.
Uniqueness
This compound is unique due to its specific arrangement of carbon atoms and double bonds, which confer distinct electronic properties. Unlike pentalene, which is anti-aromatic, this compound exhibits different reactivity due to its hydrogenated form. This makes it a valuable compound for studying the effects of structural modifications on electronic behavior.
Properties
CAS No. |
61771-84-4 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
1,4-dihydropentalene |
InChI |
InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-3,6H,4-5H2 |
InChI Key |
SVQWSOXBNXJGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,7]naphthyridine](/img/structure/B14570453.png)
![2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid](/img/structure/B14570455.png)









![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-methylphenyl)-](/img/structure/B14570527.png)

